Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate is an organic compound with the molecular formula C14H18F2O2. It is a member of the difluoroacetate family, characterized by the presence of two fluorine atoms attached to the acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate typically involves the esterification of 4-tert-butylphenol with difluoroacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-tert-butylbenzoic acid.
Reduction: Formation of 4-tert-butylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate involves its interaction with specific molecular targets. The difluoroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 2,2-difluoroacetate
- Ethyl 4-tert-butylbenzoate
- Ethyl 4-tert-butylphenylacetate
Comparison: Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate is unique due to the presence of both the tert-butyl group and the difluoroacetate group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds. The difluoroacetate group enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions .
Biological Activity
Ethyl 4-(tert-butyl)-alpha,alpha-difluorophenylacetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes available research findings, including biological evaluations, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a difluorophenyl group and an ester functional group. Its molecular structure can influence its biological activity, particularly in terms of receptor interactions and metabolic stability.
Anticancer Properties
Recent studies have highlighted the anticancer properties of various derivatives related to this compound. Notably, compounds such as L-γ-methyleneglutamic acid amides have demonstrated significant efficacy against breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) comparable to established treatments like tamoxifen and olaparib.
In one study, the synthesized esters (including those derived from this compound) were evaluated for their ability to inhibit cell growth in these cancer cell lines. While these compounds showed activity, they were less potent than the parent amides. Importantly, none of the tested compounds inhibited the growth of nonmalignant MCF-10A breast cells, suggesting a degree of selectivity for cancerous versus normal cells .
Pharmacokinetics
Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives. For instance, one study reported that certain lead compounds exhibited moderate brain exposure with an apparent half-life of approximately 0.74 hours. The maximum concentration in liver tissues was significantly higher than in brain tissues, indicating preferential distribution to certain organs .
Table 1: Summary of Biological Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison to Controls |
---|---|---|---|
This compound | MCF-7 | TBD | Less potent than tamoxifen |
L-γ-methyleneglutamic acid amide | MCF-7 | TBD | Comparable to olaparib |
L-γ-methyleneglutamic acid amide | SK-BR-3 | TBD | Comparable to olaparib |
L-γ-methyleneglutamic acid amide | MDA-MB-231 | TBD | Comparable to olaparib |
Note: TBD = To Be Determined
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled study involving various derivatives of L-γ-methyleneglutamic acid amides, researchers observed that specific esters derived from this compound exhibited selective inhibition of breast cancer cell lines without affecting nonmalignant cells. This selectivity is crucial for developing targeted therapies with reduced side effects.
Case Study 2: Glioblastoma and Head and Neck Cancer
Further investigations into the efficacy of these compounds on glioblastoma cell lines (BNC3 and BNC6) and head and neck cancer cell lines (HN30 and HN31) showed promising results. The compounds effectively suppressed the growth of these cancer types in a concentration-dependent manner after both 24 and 72 hours of treatment .
Properties
IUPAC Name |
ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O2/c1-5-18-12(17)14(15,16)11-8-6-10(7-9-11)13(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDUQNRJSHKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.